

Application of CM-352 in Models of Oral Anticoagulant-Associated Bleeding

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Compound of Interest		
Compound Name:	CM-352	
Cat. No.:	B15578898	Get Quote

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Introduction

Oral anticoagulants, such as warfarin and direct oral anticoagulants (DOACs) like rivaroxaban, are crucial for the prevention and treatment of thromboembolic events. However, their use is associated with an increased risk of bleeding, a major clinical concern. Intracranial hemorrhage (ICH) is the most feared complication of oral anticoagulation, with high rates of mortality and morbidity.[1] **CM-352** is a novel matrix metalloproteinase (MMP) and fibrinolysis inhibitor that has shown promise as a hemostatic agent in preclinical models of bleeding, including those associated with oral anticoagulants.[1][2] This document provides detailed application notes and protocols for the use of **CM-352** in murine models of oral anticoagulant-associated bleeding.

Mechanism of Action

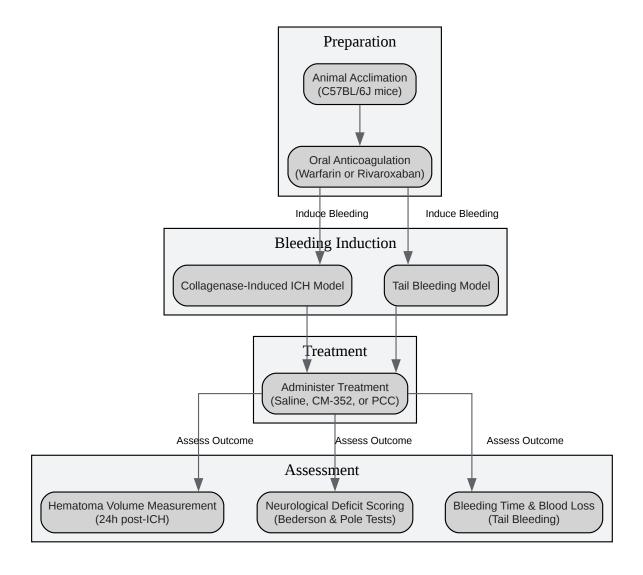
CM-352 exerts its antihemorrhagic effects through a multi-faceted mechanism, primarily by inhibiting MMP-10.[1] This inhibition leads to several downstream effects that collectively contribute to hemostasis:

 Antifibrinolytic Effect: MMP-10 promotes fibrinolysis by preventing the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[1] By inhibiting MMP-10, CM-352 preserves TAFI activation, leading to the suppression of fibrinolysis and stabilization of the clot.



- Anti-inflammatory Effect: CM-352 has been shown to reduce neutrophil infiltration in the area
 of hemorrhage, suggesting an anti-inflammatory component to its action.[1][3]
- Reduction of Rivaroxaban-Associated Fibrinolytic Effects: CM-352 has been observed to
 prevent and attenuate the fibrinolytic effects related to both MMP-10 and the direct oral
 anticoagulant rivaroxaban.[1][3]

The proposed signaling pathway for **CM-352**'s antifibrinolytic action is depicted below.



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References

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